1-Butyl-3-methylpiperidine
Description
1-Butyl-3-methylpiperidine is a piperidine derivative characterized by a butyl group attached to the nitrogen atom (N1 position) and a methyl group at the third carbon (C3 position) of the piperidine ring. Piperidine derivatives are widely studied due to their structural versatility, which enables applications in pharmaceuticals, agrochemicals, and material science. The butyl substituent likely enhances lipophilicity, influencing solubility and membrane permeability, whereas the methyl group at C3 may modulate steric effects or electronic properties of the ring .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-butyl-3-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-4-7-11-8-5-6-10(2)9-11/h10H,3-9H2,1-2H3 |
InChI Key |
WARDRXLFJRAMNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC(C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The butyl group in this compound increases hydrophobicity compared to polar derivatives like 3-(aminomethyl)-1-methylpiperidine, which may favor membrane penetration in drug design.
- Electronic Effects : Aromatic substituents (e.g., benzodioxole in 3p or nitrophenyl in ) enable conjugation, impacting optical properties and reactivity.
- Bioactivity: Substituents like benzodioxole (3p) and aminomethyl () are linked to biological activity, whereas aliphatic groups (butyl/methyl) may prioritize physicochemical tuning over direct bioactivity .
Key Observations :
Key Observations :
- Pharmaceuticals: Polar groups (aminomethyl) or aromatic systems (benzodioxole) enhance target binding, making them preferable for bioactive applications over purely aliphatic derivatives .
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